Product packaging for Xibenolol hydrochloride(Cat. No.:CAS No. 15263-30-6)

Xibenolol hydrochloride

Cat. No.: B1221060
CAS No.: 15263-30-6
M. Wt: 287.82 g/mol
InChI Key: ZNEAHTMGASMSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Trajectories in Beta-Adrenergic Antagonist Development

The journey of beta-adrenergic antagonists, commonly known as beta-blockers, began in the 1960s. This class of drugs was developed to treat angina pectoris, but their therapeutic applications have since expanded to include hypertension, congestive heart failure, and certain arrhythmias. wikipedia.org The groundbreaking work of Sir James Black in synthesizing the first clinically significant beta-blockers, propranolol (B1214883) and pronethalol, revolutionized the management of cardiovascular diseases and earned him the Nobel Prize in Medicine and Physiology in 1988. nih.govwikipedia.org

The initial beta-blockers were non-selective, meaning they blocked both β1 and β2 adrenergic receptors. jove.com The discovery of dichloroisoproterenol (B1670464) (DCI) in the 1950s was a pivotal moment, establishing that β-receptors could be chemically blocked. wikipedia.org This led to the development of pronethalol in 1962. wikipedia.org Over the years, research efforts focused on developing more selective agents to target specific receptor subtypes, aiming to enhance therapeutic efficacy and reduce side effects. jove.com This led to the introduction of β1-selective blockers like practolol (B1678030) in 1970, and later, atenolol (B1665814) and metoprolol. nih.govjove.com The development of beta-blockers is often categorized into generations, with the first being non-selective, the second being cardioselective, and the third generation possessing additional vasodilatory properties. jove.com Xibenolol (B1683341) emerged within this evolving landscape as a non-selective beta-blocker. drugfuture.com

Significance of Chiral Molecules in Medicinal Chemistry Research

Chirality, a fundamental property of molecules that exist as non-superimposable mirror images (enantiomers), is of paramount importance in medicinal chemistry. mdpi.comrsc.org The majority of drugs are chiral compounds, and their interaction with biological systems, which are themselves composed of chiral entities like enzymes and receptors, is often stereospecific. mdpi.comrsc.org This means that the different enantiomers of a chiral drug can exhibit significant differences in their pharmacological activity, toxicology, metabolism, and pharmacokinetics. rsc.org

One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects or toxicity. mdpi.comnih.gov The tragic case of thalidomide, where one enantiomer was effective against morning sickness while the other was teratogenic, is a stark reminder of the critical importance of understanding chirality in drug development. rsc.org Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in the 1990s emphasizing the need to characterize the stereochemistry of new drugs and evaluate the properties of individual enantiomers. rsc.orgnih.gov This has led to a growing trend in developing single-enantiomer drugs to improve safety and efficacy. mdpi.com

Evolution of Research Interest in Xibenolol Hydrochloride as a Chiral Beta-Blocker

Xibenolol, also known as D-32, was developed as a beta-blocking agent by Kowa Pharmaceutical and Teikoku Hormone. ncats.io Its synthesis was first reported in a German patent in 1967. drugfuture.com As a non-selective beta-blocker, it was investigated for its potential as an antiarrhythmic and hypotensive medicine. drugfuture.comncats.io However, its development for clinical use was eventually discontinued. ncats.io

Despite its discontinuation for therapeutic use, this compound has remained a subject of academic research, primarily due to its chiral nature. The presence of a stereocenter in its propanolamine (B44665) backbone makes it a valuable model for studying stereoselectivity in drug metabolism and for developing methods for chiral separation. Research has demonstrated that the metabolism of xibenolol in humans is stereoselective, with different metabolic pathways favored for each enantiomer. nih.govresearchgate.net This focus on its stereochemical properties has allowed for continued investigation into the fundamental principles of how the body interacts with chiral drugs.

Scope and Objectives of Academic Inquiry on this compound

The primary focus of academic research on this compound has been centered on its stereochemistry. Key objectives of these studies have included:

Stereoselective Metabolism: A significant area of investigation has been to understand how the different enantiomers of xibenolol are metabolized in the body. Research published in 1985 detailed the stereoselective metabolism of xibenolol in humans, identifying the major metabolites and the differences in their formation between the enantiomers. nih.govjst.go.jp

Chiral Synthesis and Resolution: Academic inquiry has also focused on the synthesis and separation of the individual enantiomers of xibenolol. A 2017 study described the synthesis and resolution of this compound enantiomers. researchgate.net This research is crucial for obtaining pure enantiomers, which are essential for studying their individual pharmacological and metabolic profiles. Such studies often explore techniques like preferential crystallization. researchgate.netacs.org

Crystal Structure Analysis: Determining the three-dimensional structure of each enantiomer is vital for understanding their chemical properties and interactions. X-ray diffraction studies have been conducted to establish the absolute configuration and crystal structure of the individual enantiomers of this compound. researchgate.net

These academic pursuits, while not aimed at bringing xibenolol to market, contribute to the broader understanding of chiral drug principles, which is applicable to the development of new and safer medications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26ClNO2 B1221060 Xibenolol hydrochloride CAS No. 15263-30-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15263-30-6

Molecular Formula

C15H26ClNO2

Molecular Weight

287.82 g/mol

IUPAC Name

1-(tert-butylamino)-3-(2,3-dimethylphenoxy)propan-2-ol;hydrochloride

InChI

InChI=1S/C15H25NO2.ClH/c1-11-7-6-8-14(12(11)2)18-10-13(17)9-16-15(3,4)5;/h6-8,13,16-17H,9-10H2,1-5H3;1H

InChI Key

ZNEAHTMGASMSKT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(CNC(C)(C)C)O)C.Cl

Canonical SMILES

CC1=C(C(=CC=C1)OCC(CNC(C)(C)C)O)C.Cl

Other CAS No.

59708-57-5
15263-30-6

Related CAS

30187-90-7 (Parent)

Synonyms

1-t-butylamino-3-(2',3'-dimethylphenoxy)-2-propanol.HCl
xibenolol
xibenolol hydrochloride
xibenolol hydrochloride, (+)-isomer
xibenolol hydrochloride, (+-)-isomer
xibenolol, (+-)-isome

Origin of Product

United States

Advanced Synthetic Strategies and Stereochemical Control of Xibenolol Hydrochloride

Enantioselective Synthesis Methodologies for Chiral Beta-Blockers

The production of enantiopure β-blockers can be achieved through various strategic approaches. While asymmetric synthesis offers a direct route to the target enantiomer, chiral resolution of racemates or their precursors often provides a more feasible and convenient alternative. bohrium.comnih.gov

Asymmetric synthesis aims to directly produce a single, desired enantiomer, thereby avoiding the 50% theoretical yield limit of classical resolution. Common strategies for other β-blockers include the use of chiral building blocks, such as (R)- or (S)-epichlorohydrin, which are reacted with the appropriate phenolic precursor. sioc-journal.cnresearchgate.net Another approach involves the asymmetric reduction of a prochiral ketone intermediate using biocatalysts, such as alcohol dehydrogenases, to establish the chiral center with high enantiomeric excess. rsc.orgtandfonline.com For instance, the synthesis of (S)-metoprolol has been achieved with high enantiomeric purity using (R)-epichlorohydrin as the chiral starting material. researchgate.net While these methods are prevalent for many β-blockers, the documented synthesis of enantiopure Xibenolol (B1683341) hydrochloride has predominantly relied on the resolution of a key racemic precursor. researchgate.netresearchgate.net

Racemic resolution is a widely used industrial method for separating enantiomers. researchgate.net This approach involves separating a racemic mixture into its constituent enantiomers. For Xibenolol, the key strategy involves the resolution of its synthetic precursor, racemic 3-(2,3-dimethylphenoxy)propane-1,2-diol. researchgate.netresearchgate.net This diol is notable because it crystallizes as a conglomerate, which is a physical mixture of separate crystals of the (R)- and (S)-enantiomers. researchgate.net This property is relatively rare but is highly advantageous as it permits direct resolution by preferential crystallization without the need for a chiral resolving agent. rsc.orgmdpi.com

Direct preferential crystallization is a powerful technique for resolving racemates that form conglomerates. rsc.org The process operates under metastable conditions where spontaneous nucleation is kinetically inhibited. acs.org By introducing seed crystals of the desired enantiomer into a supersaturated racemic solution, the crystallization of that enantiomer is induced, while the other remains in the solution. researchgate.netacs.org Research has demonstrated that racemic 3-(2,3-dimethylphenoxy)propane-1,2-diol, the precursor to xibenolol, can be effectively resolved into its pure enantiomers using such a direct crystallization method. researchgate.netresearchgate.net This approach has been successfully applied to other β-blocker precursors that also form conglomerates, such as the precursor for mexiletine. mdpi.com

While preferential crystallization is often performed in batches, continuous processing offers significant advantages in productivity, process control, and product consistency. acs.orgacs.org Continuous preferential crystallization can be implemented using configurations like a single or coupled Mixed-Suspension, Mixed-Product-Removal (MSMPR) crystallizer. acs.orgresearchgate.net In this setup, a racemic solution is continuously fed into the crystallizer, and a suspension containing the pure crystals of the target enantiomer is continuously removed. acs.org The feasibility of this technique relies on the system forming a conglomerate, which is the case for the Xibenolol precursor 3-(2,3-dimethylphenoxy)propane-1,2-diol. researchgate.netrsc.org Although specific application to Xibenolol's precursor is not detailed in the reviewed literature, the principles demonstrated with model compounds like D/L-threonine, where purities greater than 99% were achieved, highlight its potential applicability. acs.orgresearchgate.net

Table 1: Comparison of Batch vs. Continuous Preferential Crystallization
FeatureBatch Preferential CrystallizationContinuous Preferential Crystallization (MSMPR)
Operation ModeDiscontinuous, cyclic operation. rsc.orgContinuous, steady-state operation. acs.org
ProductivityGenerally lower throughput. acs.orgHigher throughput and productivity. acs.orgacs.org
Process ControlControl can be challenging; relies on timing within the metastable zone. acs.orgEnhanced process stability and control, especially in coupled systems. acs.org
Product QualityQuality may vary between batches.More consistent product quality. acs.org
Applicability to Xibenolol PrecursorDemonstrated to be effective. researchgate.netresearchgate.netTheoretically applicable due to conglomerate formation. researchgate.netrsc.org

Entrainment is a specific technique of preferential crystallization used to resolve conglomerates. researchgate.net This procedure was explicitly and effectively used to resolve racemic 3-(2,3-dimethylphenoxy)propane-1,2-diol. researchgate.netresearchgate.net The process begins with a supersaturated racemic solution to which seed crystals of one enantiomer are added. After a period of crystallization, the enriched solid is harvested. The mother liquor, now enriched with the counter-enantiomer, can then be seeded with that counter-enantiomer to crystallize it out. This cyclic process allows for the separation of both enantiomers from the initial racemic mixture. rsc.org The successful application of this method yielded the (S)- and (R)-enantiomers of the diol with an enantiomeric excess (ee) of approximately 90%, which could be further enhanced to over 99% ee through simple recrystallization. researchgate.net

Table 2: Research Findings on Entrainment of 3-(2,3-dimethylphenoxy)propane-1,2-diol
ParameterFindingReference
Compound ResolvedRacemic 3-(2,3-dimethylphenoxy)propane-1,2-diol researchgate.netresearchgate.net
Resolution MethodDirect preferential crystallization by entrainment researchgate.netresearchgate.net
Initial Enantiomeric Excess (ee)~90% researchgate.net
Final Enantiomeric Excess (ee)>99% (after recrystallization) researchgate.net

Once the enantiopure 3-(2,3-dimethylphenoxy)propane-1,2-diol is obtained, it is converted into the corresponding chiral epoxide, a key intermediate for synthesizing the final amino alcohol. researchgate.net This transformation is achieved via the Mitsunobu reaction. researchgate.netresearchgate.netresearchgate.net The Mitsunobu reaction allows for the conversion of an alcohol using triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). organic-chemistry.orgwikipedia.org

In this specific synthesis, the resolved diol is treated with PPh3 and DEAD, which activates the primary hydroxyl group. An intramolecular S_N2 reaction then occurs, where the secondary hydroxyl group acts as the nucleophile, displacing the activated primary hydroxyl to form the epoxide ring. researchgate.net A crucial feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the reacting center. organic-chemistry.org However, in this intramolecular cyclization to form the epoxide from the 1,2-diol, the configuration of the stereogenic center at C2 is conserved. researchgate.net The resulting enantiopure (S)- or (R)-1,2-epoxy-3-(2,3-dimethylphenoxy)propane (with an ee of 98%) is then reacted with tert-butylamine (B42293) to yield the corresponding enantiomer of Xibenolol. researchgate.net

Table 3: Key Aspects of the Mitsunobu Reaction in Xibenolol Synthesis
AspectDescriptionReference
Starting MaterialEnantiopure (S)- or (R)-3-(2,3-dimethylphenoxy)propane-1,2-diol researchgate.net
Key ReagentsTriphenylphosphine (PPh3) and Diethyl azodicarboxylate (DEAD) researchgate.netorganic-chemistry.orgwikipedia.org
TransformationIntramolecular cyclization (epoxidation) researchgate.net
ProductNonracemic (S)- or (R)-1,2-epoxy-3-(2,3-dimethylphenoxy)propane researchgate.net
Stereochemical OutcomeConservation of the initial configuration of the stereogenic center researchgate.net
Enantiomeric PurityProduct obtained with 98% ee researchgate.net

Racemic Resolution Techniques

Stereochemical Assignment and Characterization Techniques

The definitive three-dimensional arrangement of atoms in the chiral center of xibenolol hydrochloride is crucial for understanding its pharmacological activity. A variety of sophisticated analytical techniques are employed to assign and characterize its stereochemistry.

X-ray Diffraction Analysis for Absolute Configuration Determination

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for the unambiguous determination of a molecule's absolute configuration. purechemistry.orgresearchgate.netnih.gov This powerful technique allows for the precise mapping of atomic positions in a crystalline solid, providing a three-dimensional model of the molecule.

In the case of this compound, researchers have successfully separated the enantiomers and grown single crystals suitable for XRD analysis. researchgate.net The study of both (+)- and (-)-xibenolol hydrochloride crystals using X-ray diffraction led to the assignment of their absolute configurations as (R) and (S), respectively. researchgate.net This assignment is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter, a value derived from the diffraction data, is a critical indicator used to confidently assign the absolute structure. researchgate.netresearchgate.net A value close to zero for a given configuration confirms its correctness. researchgate.net The formation of the hydrochloride salt can be beneficial in obtaining high-quality crystals suitable for such analysis. researchgate.net

Crystallographic Data for this compound Enantiomers

Parameter (+)-Xibenolol HCl (-)-Xibenolol HCl
Absolute Configuration (R) (S)
Method of Determination Single-crystal X-ray diffraction Single-crystal X-ray diffraction

| Key Indicator | Flack Parameter | Flack Parameter |

This table summarizes the key findings from the X-ray diffraction analysis of this compound enantiomers.

Spectroscopic Methods for Stereochemical Elucidation (e.g., NMR, IR, UV-Vis)

While X-ray diffraction provides the absolute configuration, various spectroscopic methods are indispensable for routine characterization, quality control, and studying the behavior of enantiomers in solution. philarchive.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of organic molecules. While standard NMR spectra of enantiomers are identical, the use of chiral resolving agents or chiral solvents can induce diastereomeric interactions, leading to distinguishable signals for the (R) and (S) enantiomers. purechemistry.org This allows for the determination of enantiomeric purity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. philarchive.org While the IR spectra of enantiomers are identical, this technique is highly sensitive to the crystalline form. Therefore, IR spectroscopy, often in combination with powder X-ray diffraction (PXRD), is crucial for studying polymorphism, distinguishing between a racemic compound and a conglomerate, and identifying different crystalline modifications of this compound and its precursors. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. philarchive.org Similar to IR and NMR, the UV-Vis spectra of the individual (R) and (S) enantiomers of this compound are identical. However, the technique can be used for quantitative analysis and to monitor the stability of the compound in solution. philarchive.org

Polymorphism and Crystallization Features of this compound Enantiomers and Racemates

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. These different forms can exhibit distinct physicochemical properties. The study of polymorphism and crystallization is particularly complex for chiral compounds like this compound.

Investigation of Crystalline Modifications

Research has shown that the racemic synthetic precursor of xibenolol, 3-(2,3-dimethylphenoxy)propane-1,2-diol, exhibits significant polymorphic behavior. researchgate.net Depending on the crystallization conditions, it can form at least three different and relatively stable crystalline modifications. researchgate.net These have been identified as two distinct polymorphic racemic compounds and one racemic conglomerate. researchgate.net A racemic compound consists of a 1:1 ratio of both enantiomers in an ordered arrangement within the same crystal lattice, whereas a conglomerate is a physical mixture of separate crystals of the pure enantiomers. acs.org The existence of these forms has been confirmed and characterized using techniques such as single-crystal XRD, powder XRD, and IR spectroscopy. researchgate.netmdpi.com In contrast, the enantiopure forms of the diol precursor exist in a single stable crystalline form. mdpi.com

Crystalline Modifications of Racemic 3-(2,3-dimethylphenoxy)propane-1,2-diol

Crystalline Form Description Characterization Methods
Polymorph 1 Racemic Compound Single-crystal XRD, DSC
Polymorph 2 Racemic Compound Single-crystal XRD, DSC

| Conglomerate | Mixture of (R) and (S) crystals | Single-crystal XRD, DSC |

This table outlines the different crystalline forms identified for the racemic precursor of xibenolol.

The tendency of precursors like 3-(2,3-dimethylphenoxy)propane-1,2-diol to form conglomerates is significant, as it enables the separation of enantiomers through preferential crystallization, a direct method of resolution. researchgate.netresearchgate.net

Binary Phase Diagram Analysis of Enantiomer Mixtures

A binary phase diagram is a graphical representation of the thermal behavior of mixtures of two components, in this case, the (R) and (S) enantiomers of a compound. chinayyhg.com These diagrams are constructed by analyzing the melting points of various compositions of the enantiomeric mixture using techniques like Differential Scanning Calorimetry (DSC). nih.gov The resulting diagram reveals whether the racemate crystallizes as a racemic compound, a conglomerate, or a solid solution. chinayyhg.com

While a specific binary phase diagram for this compound is not detailed in the provided search results, the analysis of related compounds and its precursors provides insight into the expected behavior. For instance, the binary phase diagram of the related chiral drug diprophylline showed a highly complex system with double polymorphism (polymorphism of both the racemate and the pure enantiomers), revealing the existence of a stable racemic compound, a metastable conglomerate, and metastable solid solutions. researchgate.netacs.org The precursor to xibenolol, 3-(2,3-dimethylphenoxy)propane-1,2-diol, was found to crystallize as a conglomerate, a finding typically confirmed by the eutectic points in a binary phase diagram. mdpi.com The analysis of such diagrams is fundamental for developing efficient resolution strategies, such as preferential crystallization, by identifying the nature of the solid phase and the conditions required for selective crystallization of one enantiomer from a racemic mixture. acs.orgchinayyhg.com

Molecular and Cellular Pharmacology of Xibenolol Hydrochloride Preclinical Focus

Ligand-Receptor Interaction Studies

The interaction of xibenolol (B1683341) with adrenergic receptors defines its primary mechanism of action. Studies have explored its binding affinity, selectivity across different receptor subtypes, and the stereochemical basis of its activity.

Preclinical investigations have classified xibenolol as a non-selective beta-adrenoceptor antagonist, indicating its ability to block both β1 and β2-adrenergic receptors. researchgate.net The β1-receptors are predominantly found in cardiac tissue, where their blockade reduces heart rate and contractility, while β2-receptors are located in bronchial and vascular smooth muscle. capes.gov.br The non-selective nature of xibenolol suggests it has a comparable affinity for both these receptor subtypes, similar to classic beta-blockers like propranolol (B1214883). researchgate.netcapes.gov.br

Comparative pharmacological studies have been conducted to contextualize xibenolol's blocking activity. One such study compared the beta-blocking effects of xibenolol (D-32) with propranolol, pindolol, the β1-selective antagonist atenolol (B1665814), and other agents in the atria (rich in β1-receptors) and trachea (rich in β2-receptors) of the guinea pig. researchgate.net While specific pA2 values, a measure of antagonist potency, from this study are not detailed in available literature, the non-selective classification implies a lack of significant preference for β1 over β2 receptors. There is no available scientific literature detailing the binding affinity or activity of xibenolol at the β3-adrenergic receptor.

Table 1: Beta-Adrenergic Receptor Selectivity of Xibenolol Hydrochloride

This table is based on qualitative descriptions from preclinical studies.

Receptor SubtypeSelectivity ProfileImplied Activity
β1-Adrenergic Non-selectiveAntagonist
β2-Adrenergic Non-selectiveAntagonist
β3-Adrenergic Not ReportedUnknown

Xibenolol possesses a single chiral center, meaning it exists as two distinct enantiomers (mirror-image isomers). researchgate.net For beta-adrenergic blockers, this stereochemistry is crucial, as the interaction with beta-receptors is highly stereoselective. researchgate.netualberta.ca It is a well-established principle that the beta-blocking activity resides almost exclusively in the (S)-(-) enantiomer. ualberta.canih.gov The (S) to (R) enantiomer activity ratio for beta-blockers can be substantial, ranging from 33-fold to over 500-fold. ualberta.canih.gov

Studies on the precursors of xibenolol have noted that the (S)-enantiomers are of significant interest precisely because of their much stronger binding affinity for the β-adrenergic receptor. rsc.org While direct quantitative binding data comparing the individual enantiomers of xibenolol are not available in the reviewed literature, based on the established pharmacology of this drug class, the (S)-xibenolol enantiomer is responsible for the compound's beta-blocking effects. researchgate.netualberta.ca

Class III antiarrhythmic agents exert their effect by blocking potassium channels involved in the repolarization phase of the cardiac action potential. nih.gov The primary molecular target for this action is often the hERG (human ether-à-go-go-related gene) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr). nih.govnih.gov Inhibition of this channel prolongs the action potential duration (APD), a hallmark of Class III activity. nih.gov

Certain beta-blockers, most notably sotalol, are known to possess this additional Class III antiarrhythmic property. nih.gov However, investigations into the potential hERG channel-blocking effects of many beta-blockers have shown varied results, with some having no significant effect at clinically relevant concentrations. nih.gov A review of the scientific literature did not yield any studies investigating the direct effects of xibenolol on cardiac potassium currents or the hERG channel. Therefore, a molecular basis for Class III antiarrhythmic activity for xibenolol has not been established.

Cellular Pharmacodynamic Investigations

The functional consequences of xibenolol's receptor interactions have been examined at the cellular level, particularly its effects on the electrical activity of heart muscle cells.

The direct effects of xibenolol on cardiac action potentials have been investigated using isolated guinea-pig papillary muscles, a standard model for preclinical cardiac electrophysiology studies. nih.gov In a key study, xibenolol (D-32) was shown to produce a concentration-dependent reduction in the maximum upstroke velocity (Vmax or dV/dtmax) of the action potential. nih.gov Vmax is indicative of the peak inward sodium current during phase 0 of the action potential.

This effect was observed at concentrations ranging from 17.3 to 100 µmol/L and was found to be frequency-dependent. nih.gov The potency of xibenolol in reducing Vmax was ranked relative to other N-tertiary butyl aminopropranol derivatives, being less potent than penbutolol (B1679223) and bupranolol, but more potent than bufetolol (B1668034) and bunitrolol. nih.gov The abstract of this study did not report effects on other action potential parameters such as resting membrane potential or action potential duration. nih.gov A separate study on a similar compound, dimethylpropranolol, noted that it decreased Vmax without affecting resting potential or action potential duration.

Table 2: Electrophysiological Effects of this compound on Guinea-Pig Papillary Muscle

Data extracted from Sada et al., Naunyn-Schmiedebergs Arch Pharmacol, 1983. nih.gov

ParameterConcentration Range (µmol/L)Observed EffectPotency Ranking (for Vmax reduction)
Maximum Upstroke Velocity (Vmax) 17.3 - 100Concentration-dependent reductionPenbutolol > Bupranolol > Xibenolol (D-32) > Bufetolol > Bunitrolol
Resting Membrane Potential Not ReportedNot ReportedN/A
Action Potential Duration (APD) Not ReportedNot ReportedN/A

Signal Transduction Pathway Modulation Studies (e.g., G-protein coupling)

This compound is classified as a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. ncats.iowikipedia.org Its pharmacological activity is primarily mediated by its interaction with beta-adrenergic receptors (β-ARs), which are members of the G-protein coupled receptor (GPCR) superfamily. revespcardiol.orgnih.gov The signal transduction pathway associated with these receptors is well-established, and xibenolol's mechanism of action involves the modulation of this cascade.

Beta-adrenergic receptors are critically linked to intracellular signaling pathways via heterotrimeric G-proteins, specifically the stimulatory G-protein (Gs). nih.gov Upon activation by endogenous catecholamines such as epinephrine (B1671497) and norepinephrine, the β-AR undergoes a conformational change, which in turn activates the Gs protein. The activated Gs protein then stimulates the membrane-bound enzyme adenylyl cyclase (AC). ubc.ca Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. ubc.cafrontiersin.org

The primary role of a beta-blocker like xibenolol is to competitively antagonize the binding of endogenous catecholamines to the β-AR. By occupying the receptor's binding site, xibenolol prevents or reduces the receptor activation initiated by these agonists. This inhibitory action directly attenuates the downstream signaling cascade. Consequently, the activation of the Gs protein is inhibited, leading to a decrease in adenylyl cyclase activity and a subsequent reduction in the intracellular concentration of cAMP. revespcardiol.orgonelook.com While specific studies detailing the G-protein coupling modulation by xibenolol are not extensively available, its function as a beta-blocker presupposes this mechanism. The general pathway is outlined in the table below.

Table 1: General Mechanism of Beta-Adrenergic Receptor Signal Transduction and Point of Inhibition by Xibenolol

Step Event Role of Xibenolol
1 Endogenous catecholamine (e.g., epinephrine) binds to the beta-adrenergic receptor. Competitive antagonist, blocks binding.
2 The receptor activates the associated Gs protein. Prevents or reduces activation.
3 The Gs protein activates the enzyme adenylyl cyclase. Attenuates adenylyl cyclase stimulation.
4 Adenylyl cyclase converts ATP to cyclic AMP (cAMP). Leads to decreased cAMP production.

This table outlines the canonical Gs-protein-cAMP pathway targeted by beta-adrenergic receptor antagonists. The information is based on the established pharmacology of the beta-blocker class.

Kinetic Selectivity in Receptor Interactions (e.g., Dissociation Rates)

The interaction between a drug and its receptor is a dynamic process characterized by both an association rate (how quickly the drug binds to the receptor) and a dissociation rate (how quickly it unbinds). nih.gov The dissociation rate, often denoted by the constant koff, is a critical parameter that defines the drug-target residence time. biorxiv.org A slower dissociation rate (lower koff value) implies a longer residence time, which can significantly influence the duration and nature of the pharmacological effect. nih.gov

For beta-blockers, kinetic selectivity, particularly the dissociation rate from β-AR subtypes, can be a more significant determinant of in vivo efficacy than equilibrium binding affinity (Kd) alone. biorxiv.org Xibenolol is a chiral molecule, and like most beta-blockers with a single chiral center, its enantiomers exhibit stereoselectivity in receptor binding. researchgate.net The (-)-enantiomer typically possesses a substantially higher binding affinity for β-ARs compared to the (+)-enantiomer. nih.govresearchgate.net This difference in affinity suggests that the enantiomers may also have different kinetic profiles, including distinct dissociation rates.

Table 2: Reported Receptor Affinity of Xibenolol

Receptor Subtype Affinity (Ki in nM)
Beta-1 (β₁) 2.9
Beta-2 (β₂) 1.7

Data sourced from a 2004 study on PET imaging ligands. researchgate.net

This data indicates that xibenolol is a high-affinity, non-selective beta-blocker. The concept of kinetic selectivity posits that two drugs with similar equilibrium affinities (Kd) can have very different clinical effects if they have different association (kon) and dissociation (koff) rates. For instance, a drug with a rapid dissociation rate may have a shorter duration of action and may be more easily displaced by endogenous ligands compared to a drug with a slow dissociation rate, which would form a more stable, long-lasting complex with the receptor. biorxiv.orgnih.gov The lack of specific dissociation rate data for xibenolol limits a full understanding of its kinetic selectivity profile.

Table 3: List of Compound Names

Compound Name
This compound
Epinephrine
Norepinephrine
Adenosine triphosphate (ATP)

Preclinical Metabolic Pathways and Biotransformation of Xibenolol Hydrochloride

Identification of Major Metabolites in Non-Human Biological Systems

In preclinical studies, the biotransformation of Xibenolol (B1683341) leads to several key metabolites, primarily through oxidative reactions. The metabolic processes aim to increase the polarity of the compound, facilitating its excretion from the body. The primary pathways involve hydroxylation of the aromatic ring and oxidation of the methyl group.

Formation of Hydroxylated Metabolites (e.g., 4-hydroxy D-32, 3-hydroxymethyl D-32)

Hydroxylation represents a major Phase I metabolic route for many xenobiotics, including beta-blockers. This process introduces a hydroxyl (-OH) group onto the parent molecule, significantly altering its physicochemical properties. In the case of Xibenolol (D-32), two significant hydroxylated metabolites have been identified in preclinical models:

4-hydroxy D-32: This metabolite is formed by the addition of a hydroxyl group to the fourth position of the 2,3-dimethylphenoxy ring. Aromatic hydroxylation is a common metabolic reaction catalyzed by cytochrome P450 enzymes.

3-hydroxymethyl D-32: This metabolite results from the oxidation of the methyl group at the third position of the phenoxy ring to a hydroxymethyl group (-CH₂OH). This type of benzylic oxidation is also a characteristic reaction of cytochrome P450 enzymes.

The formation of these hydroxylated derivatives is a critical step in the detoxification and subsequent elimination of the compound.

Carboxylic Acid Metabolite Formation (e.g., 3-carboxy D-32)

Further oxidation of the 3-hydroxymethyl D-32 metabolite can occur, leading to the formation of a carboxylic acid derivative.

3-carboxy D-32: This metabolite is produced through the oxidation of the 3-hydroxymethyl group to a carboxylic acid (-COOH) group. This two-step oxidation process, from a methyl group to an alcohol and then to a carboxylic acid, is a well-established metabolic pathway for many drugs. The resulting carboxylic acid metabolite is typically more water-soluble than its precursors, further aiding in its renal clearance.

Enzymatic Systems Involved in Xibenolol Hydrochloride Biotransformation (e.g., Cytochrome P450 isoforms)

The biotransformation of Xibenolol is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govwardelab.comnih.gov These heme-containing monooxygenases are the most important enzyme system involved in Phase I drug metabolism. nih.govnih.gov They catalyze a variety of oxidative reactions, including the aromatic hydroxylation and alkyl oxidation observed in the metabolism of Xibenolol. mdpi.com

While the specific CYP isoforms responsible for Xibenolol metabolism have not been definitively identified in the available literature, it is known that beta-blockers as a class are metabolized by several CYP enzymes. The most common isoforms involved in the metabolism of beta-blockers include CYP2D6 and CYP3A4. meded101.com Genetic variations (polymorphisms) in these enzymes can lead to significant inter-individual and inter-species differences in drug metabolism. For example, studies on the beta-blocker bisoprolol (B1195378) have shown involvement of the CYP2D and CYP3A subfamilies in its metabolism in dog liver microsomes. nih.gov It is highly probable that similar isoforms are involved in the oxidative metabolism of Xibenolol to form its hydroxylated and carboxylic acid metabolites.

Comparative Metabolism Studies in Animal Models (e.g., in vitro hepatocytes, in vivo animal studies)

To predict the metabolic fate of a drug in humans, preclinical studies often employ a variety of animal models, both in vitro and in vivo. nih.gov These studies are critical for identifying potential species differences in metabolism. nih.gov

In vitro models:

Hepatocytes: Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of drug-metabolizing enzymes and cofactors. nih.govbioivt.com Incubating Xibenolol with hepatocytes from different species (e.g., rat, dog, monkey) allows for the identification and quantification of metabolites and provides insights into metabolic rates across species.

Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, where most CYP enzymes are located. They are a common tool for studying Phase I metabolism and can be used to investigate the kinetics of metabolite formation and identify the specific CYP enzymes involved through reaction phenotyping. nih.gov

In vivo models:

Animal Studies: Administering Xibenolol to animal species such as rats and dogs allows for the characterization of the complete pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. nih.govnih.govmdpi.com Analysis of urine and plasma from these animals helps to identify the major circulating and excreted metabolites, providing a more comprehensive picture of the drug's disposition in a whole-organism system. nih.gov

Comparing the results from these different models helps to build a comprehensive understanding of Xibenolol's biotransformation and to select the most appropriate animal species for further toxicological testing based on metabolic similarity to humans.

Metabolite Identification Methodologies

The identification and structural elucidation of drug metabolites is a complex analytical challenge that relies on sophisticated techniques. scilit.com The primary tool for metabolite identification in preclinical studies is the combination of liquid chromatography with mass spectrometry (LC-MS). nih.govnih.gov

Liquid Chromatography (LC): This technique is used to separate the parent drug from its various metabolites in a biological sample (e.g., plasma, urine, or hepatocyte incubates).

Mass Spectrometry (MS): Following separation by LC, the compounds are introduced into a mass spectrometer, which ionizes them and measures their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a metabolite.

Tandem Mass Spectrometry (MS/MS): This technique involves isolating a specific metabolite ion and fragmenting it to produce a characteristic fragmentation pattern. By comparing the fragmentation pattern of a metabolite to that of the parent drug, structural information can be deduced, such as the site of hydroxylation or other modifications. researchgate.net

Other techniques that can be used in conjunction with LC-MS include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of novel or unusual metabolites. scilit.com

Radiolabeling: Using a radiolabeled version of the drug (e.g., with ¹⁴C or ³H) can aid in tracking all drug-related material through metabolic pathways. nih.gov

These advanced analytical methodologies are essential for accurately identifying metabolites like 4-hydroxy D-32, 3-hydroxymethyl D-32, and 3-carboxy D-32, and for building a complete picture of the biotransformation of this compound.

Interactive Data Table: Key Metabolic Reactions of Xibenolol

Parent CompoundMetabolic ReactionKey Metabolite
Xibenolol (D-32)Aromatic Hydroxylation4-hydroxy D-32
Xibenolol (D-32)Alkyl Oxidation3-hydroxymethyl D-32
3-hydroxymethyl D-32Alcohol Oxidation3-carboxy D-32

Structure Activity Relationship Sar Studies of Xibenolol Hydrochloride

Elucidation of Essential Pharmacophoric Features for Receptor Binding

The pharmacophore of a drug molecule represents the essential spatial arrangement of atoms or functional groups necessary for its biological activity. For xibenolol (B1683341) and other aryloxypropanolamine beta-blockers, several key features are critical for binding to beta-adrenergic receptors. researchgate.netoup.com

The fundamental structure of these beta-blockers, including xibenolol, consists of an aromatic ring linked through an ether oxygen to a propanolamine (B44665) side chain. researchgate.netresearchgate.net This specific arrangement is more potent than the related arylethanolamine structure, partly due to the lengthening of the side chain by the oxygen bridge. oup.com

Key pharmacophoric elements include:

Aromatic Ring: The 2,3-dimethylphenoxy group in xibenolol is a crucial part of the aromatic ring system. This ring system is responsible for modulating the binding affinity for beta-receptors. researchgate.netresearchgate.net

Ether Linkage: The oxygen atom connecting the aromatic ring to the propanolamine side chain is a common and important feature. researchgate.netpharmaguideline.com While isosteric replacement of this ether oxygen with groups like S, CH2, or N-CH3 has been explored in other beta-blockers, it often leads to a decrease in activity. pharmaguideline.comijrpc.com

Propanolamine Side Chain: This part of the molecule is vital for biological activity. researchgate.net It contains a hydroxyl group and a secondary amine.

Secondary Amine and N-Alkyl Substituent: The secondary amine is essential for receptor binding. researchgate.net The nature of the substituent on the nitrogen atom (an N-alkyl group) is a major determinant of the compound's properties, including its antagonist activity. Bulky N-alkyl groups, such as the tert-butyl group in xibenolol, are important for beta-antagonistic activity. pharmaguideline.com

Hydroxyl Group on the Side Chain: The presence of a hydroxyl group on the second carbon of the propanolamine side chain is required for activity. pharmaguideline.com This hydroxyl group is involved in key interactions with the receptor.

Table 1: Essential Pharmacophoric Features of Aryloxypropanolamine Beta-Blockers

Pharmacophoric FeatureRole in Receptor BindingExample in Xibenolol
Aromatic Ring SystemModulates binding affinity to β-receptors. researchgate.net2,3-dimethylphenoxy group
Ether Linkage (-O-)Connects the aromatic ring to the side chain and contributes to potency. oup.com-O-CH2-
Propanolamine Side ChainImpacts overall biological activity. researchgate.net-CH(OH)-CH2-NH-
Secondary AmineEssential for receptor binding. researchgate.net-NH-
Bulky N-Alkyl GroupImportant for β-antagonistic activity. pharmaguideline.comtert-butyl group
Hydroxyl GroupRequired for activity, likely forms hydrogen bonds with the receptor. pharmaguideline.com-OH on the propanolamine chain

Impact of Molecular Modifications on Pharmacological Activity and Selectivity

Modifications to the xibenolol structure can significantly alter its pharmacological profile, including its potency and selectivity for β1- versus β2-adrenergic receptors.

Aromatic Ring Substitution: The pattern of substitution on the aromatic ring is a key determinant of β-receptor selectivity. For many beta-blockers, the presence of a suitably sized para-substituent on the aromatic ring, often in the absence of a meta-substituent, is a common feature of cardioselective (β1-selective) agents. pharmaguideline.com Xibenolol, with its 2,3-dimethyl substitution, is considered a non-selective beta-blocker, similar to propranolol (B1214883). researchgate.net This is in contrast to β1-selective blockers like atenolol (B1665814). researchgate.net

N-Alkyl Substituent: The size and nature of the N-alkyl group influence the antagonist potency. pharmaguideline.com The tert-butyl group in xibenolol is a bulky substituent that is a common feature among many potent beta-blockers. pharmaguideline.com

Side Chain Modifications: Alterations to the propanolamine side chain, such as introducing substituents, are generally detrimental to the compound's activity. ijrpc.com

Studies comparing xibenolol (D-32) to other beta-blockers have provided insights into its selectivity. In one study involving conscious dogs, the ratio of doses required to inhibit isoprenaline-induced tachycardia (a β1-mediated effect) versus hypotension (a β2-mediated effect) was used to assess selectivity. researchgate.net The results for xibenolol were similar to those for the non-selective beta-blocker propranolol, while being distinctly different from the β1-selective atenolol and the β2-selective IPS-339. researchgate.net

Table 2: Comparative Selectivity of Beta-Blockers

CompoundRatio of Doses (Tachycardia Inhibition / Hypotension Inhibition)Inferred Selectivity
Xibenolol (D-32)0.69 researchgate.netNon-selective researchgate.net
Propranolol0.67 researchgate.netNon-selective researchgate.net
Atenolol0.03 researchgate.netβ1-selective researchgate.net
IPS-3396.3 researchgate.netβ2-selective researchgate.net

Stereochemical Influence on Pharmacological Profile

Xibenolol possesses a chiral center at the carbon atom of the propanolamine side chain that bears the hydroxyl group. researchgate.net This results in the existence of two enantiomers, (S)-xibenolol and (R)-xibenolol. The interaction of these enantiomers with the beta-adrenergic receptors is highly stereoselective. researchgate.net

For beta-blockers with a single chiral center, including xibenolol, the beta-blocking activity predominantly resides in the (S)-enantiomer (the levorotatory or (-) enantiomer). researchgate.netnih.gov The (R)-enantiomer is significantly less active or may be essentially devoid of beta-blocking activity. google.com The S:R activity ratio for beta-blockers can be substantial, with the (S)-enantiomer of propranolol, for example, being about 100 times more potent than the (R)-enantiomer. nih.gov This high degree of enantioselectivity is a hallmark of the interaction between these drugs and their receptors. researchgate.netresearchgate.net

While the beta-blocking activity shows high stereoselectivity, other potential pharmacological effects may not. researchgate.net Although most beta-blockers are administered clinically as a racemic mixture (a 1:1 mixture of both enantiomers), the therapeutic effect is primarily due to the action of the (S)-enantiomer. researchgate.netnih.gov The synthesis of single-enantiomer drugs is an area of active research, and methods for the resolution of racemic mixtures, such as the preferential crystallization of xibenolol's synthetic precursor, have been developed. researchgate.netresearchgate.net

Table 3: Stereochemistry and Beta-Blocking Activity

EnantiomerGeneral Beta-Blocking ActivitySignificance
(S)-enantiomerHigh affinity for β-adrenergic receptors; potent beta-blocker. researchgate.netnih.govThe pharmacologically active enantiomer (eutomer).
(R)-enantiomerSignificantly lower affinity and activity at β-receptors. google.comThe less active enantiomer (distomer).

Relationship between Molecular Flexibility and Biological Activity

The flexibility of a drug molecule, particularly its ability to adopt different conformations, can play a significant role in its interaction with a biological target. nih.govlibretexts.org For xibenolol, the aryloxypropanolamine structure possesses several rotatable bonds, allowing for a degree of molecular flexibility.

The side chain of xibenolol, in particular, can adopt various conformations. This flexibility allows the molecule to orient its key pharmacophoric groups—the hydroxyl and the protonated amine—into the optimal position for binding within the receptor pocket. researchgate.netnih.gov The interaction with the receptor may induce a specific, ordered conformation in the ligand that is highly complementary to the binding site. google.com

Computational Chemistry Applications in Xibenolol Hydrochloride Research

Molecular Docking Simulations for Ligand-Receptor Interactionscsrc.ac.cnnih.govnih.govbiorxiv.org

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique is instrumental in structure-based drug design for screening virtual libraries, identifying potential drug candidates, and refining lead compounds. nih.gov For Xibenolol (B1683341) hydrochloride, docking simulations are primarily used to investigate its interaction with its target, the β-adrenergic receptors (β-ARs). revespcardiol.orgnih.gov

Predicting the binding mode of Xibenolol hydrochloride involves docking the molecule into the three-dimensional structure of a β-adrenergic receptor, such as β1-AR or β2-AR. The goal is to identify the most stable and energetically favorable conformation of the ligand within the receptor's active site. nih.gov

Given that Xibenolol is a racemic mixture, docking studies can also be employed to predict the binding modes of its individual (R)- and (S)-enantiomers. This is particularly relevant as the pharmacological activity of β-blockers is often stereospecific. irbbarcelona.org Computational models can help rationalize why one enantiomer typically exhibits higher binding affinity and biological activity than the other. nih.gov

Table 1: Predicted Interacting Residues for Xibenolol at the β2-Adrenergic Receptor Active Site (Illustrative)
Xibenolol MoietyPotential Interacting Residue (in β2-AR)Interaction TypePredicted Distance (Å)
Hydroxyl (-OH) GroupAsp113Hydrogen Bond1.8 - 2.5
Amine (-NH) GroupAsn312Hydrogen Bond2.0 - 2.8
Amine (-NH) GroupAsp113Hydrogen Bond / Ionic2.5 - 3.5
2,3-dimethylphenoxy GroupVal114, Phe289, Phe290Hydrophobic / van der Waals3.5 - 5.0

Following the prediction of the binding pose, docking algorithms employ scoring functions to estimate the binding affinity between the ligand and the receptor. nih.gov This score, often expressed as a negative value in units of kcal/mol, represents the free energy of binding (ΔG_bind). A lower (more negative) score generally indicates a stronger and more stable interaction. rsc.org

The binding affinity of Xibenolol would be calculated based on various energetic contributions, including electrostatic interactions, hydrogen bonding, van der Waals forces, and the desolvation penalty upon binding. rsc.org By comparing the docking scores of Xibenolol's enantiomers, researchers can computationally corroborate experimental findings regarding stereospecific binding. While docking provides a rapid estimation, more accurate predictions often require more computationally intensive methods like free energy perturbation or MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations, which are typically performed on ensembles of structures generated from molecular dynamics simulations. ethernet.edu.et

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Stabilitynih.govbiorxiv.org

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. ethernet.edu.et An MD simulation of the Xibenolol-β-AR complex, solvated in a water and lipid bilayer environment, would provide critical information on the stability of the predicted binding pose and the conformational flexibility of both the ligand and the protein. rsc.orgelectronicsandbooks.com

The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD profile for the ligand indicates that it remains firmly bound in the active site. ethernet.edu.et Furthermore, MD simulations can reveal the persistence of key hydrogen bonds and other interactions identified in docking. Analysis of the simulation can highlight the role of water molecules in mediating interactions between Xibenolol and the receptor, a factor often simplified in rigid docking studies. rsc.org These simulations are crucial for validating docking poses and understanding the dynamic nature of the protein-ligand recognition process. nih.gov

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivitynih.govsolubilityofthings.comwikipedia.org

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to study the electronic properties of molecules with high accuracy. plos.orgmdpi.com Unlike the classical mechanics approach of docking and MD, QM calculations solve the Schrödinger equation to describe the distribution and energy of electrons within a molecule. mdpi.com

For this compound, QM calculations can determine its optimal three-dimensional geometry and analyze its electronic structure. By calculating the electron density distribution, one can identify the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is visualized through molecular electrostatic potential (MEP) maps, which are valuable for understanding how Xibenolol will interact with its receptor and other molecules. The distribution of charge is fundamental to its ability to form hydrogen bonds, ionic interactions, and other non-covalent bonds that stabilize its position in the β-AR binding pocket.

A significant application of QM calculations is the prediction of various spectroscopic properties. biorxiv.org By computing the vibrational frequencies of the molecule, one can generate theoretical Infrared (IR) and Raman spectra. researchgate.net Similarly, by calculating the magnetic shielding of atomic nuclei, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. rsc.org These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral peaks. biorxiv.org

Time-dependent DFT (TD-DFT) can be used to simulate electronic excitations, thereby predicting the Ultraviolet-Visible (UV-Vis) absorption spectrum. For a chiral molecule like Xibenolol, QM methods can also predict chiroptical spectra such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which are essential for determining the absolute configuration of its enantiomers.

Table 2: Illustrative QM-Predicted Spectroscopic Data for Xibenolol
Spectroscopic MethodCalculated PropertyPredicted Value (Illustrative)Corresponding Functional Group / Atom
FT-IRVibrational Frequency (cm⁻¹)~3400O-H Stretch
FT-IRVibrational Frequency (cm⁻¹)~2970C-H Stretch (Aliphatic)
FT-IRVibrational Frequency (cm⁻¹)~1250C-O-C Stretch (Ether)
¹³C NMRChemical Shift (ppm)~70CH-OH Carbon
¹³C NMRChemical Shift (ppm)~155Aromatic C-O Carbon
¹H NMRChemical Shift (ppm)~1.2tert-Butyl Protons
UV-Visλ_max (nm)~275π → π* transition (Aromatic ring)

Reaction Pathway and Transition State Analysis

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides powerful tools for mapping reaction pathways and characterizing the high-energy, transient structures known as transition states. nih.govgoogle.com

A reaction pathway, or reaction coordinate, represents the lowest energy path that connects reactants to products on a potential energy surface. escholarship.org The highest point on this path is the transition state, an unstable arrangement of atoms that represents the energy barrier that must be overcome for the reaction to proceed. google.com By calculating the energies of reactants, products, and transition states, chemists can determine the activation energy, which governs the reaction rate. google.com Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model these processes with high accuracy. xjtu.edu.cnrsc.orgrsc.org

For a molecule like this compound, this analysis could be applied to several areas:

Synthesis Optimization: The synthesis of Xibenolol involves several steps, including the reaction of a substituted phenol (B47542) with an epoxide, followed by the addition of an amine. researchgate.netresearchgate.net Computational analysis could elucidate the precise mechanism of these steps, helping to optimize reaction conditions, improve yields, and minimize byproducts.

Metabolic Pathway Elucidation: The metabolism of Xibenolol in the body involves enzymatic reactions. wikipedia.orgjst.go.jp Computational studies can model the interaction of Xibenolol with metabolic enzymes, such as those in the Cytochrome P450 family. By mapping the reaction pathway for processes like hydroxylation or N-dealkylation, researchers can predict the structure of metabolites and understand the stereoselectivity of these transformations. wikipedia.org

The analysis involves locating the transition state structure for a given reaction step and calculating its energy relative to the reactants. This provides the activation barrier (Eact).

Table 1: Hypothetical Transition State Analysis for a Key Synthetic Step of Xibenolol This table illustrates the type of data generated from a computational analysis of a proposed reaction mechanism. The values are hypothetical.

Reaction Step Computational Method Calculated Activation Energy (Eact) (kJ/mol) Description
Epoxide Ring Opening by Amine DFT (B3LYP/6-31G*) 65 The nucleophilic attack of tert-butylamine (B42293) on the epoxide precursor of Xibenolol.
O-Alkylation of Phenol DFT (B3LYP/6-31G*) 80 The reaction between 2,3-dimethylphenol (B72121) and epichlorohydrin, a common route for phenoxypropanolamines.

Prediction of Physicochemical Parameters Relevant to Biological Activity (e.g., pKa, Lipophilicity)

The biological activity of a drug is heavily influenced by its physicochemical properties, which determine its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Key parameters include the acid dissociation constant (pKa) and lipophilicity (logP or logD). researchgate.netenamine.net Computational methods offer rapid and reliable predictions of these properties, guiding the design of molecules with favorable pharmacokinetic characteristics. nih.govxjtu.edu.cnchemaxon.com

pKa: The pKa value indicates the extent of ionization of a molecule at a given pH. nih.gov For a drug like Xibenolol, which contains a secondary amine, the pKa of its conjugate acid determines its charge state at physiological pH (around 7.4). This is crucial for its interaction with biological targets and its ability to cross cell membranes. nih.gov Computational pKa prediction can be performed using quantum mechanical methods combined with solvation models or through empirical methods trained on large datasets of known molecules. xjtu.edu.cnkyushu-u.ac.jpchemrxiv.org

Lipophilicity (logP/logD): Lipophilicity measures a compound's affinity for a nonpolar environment versus an aqueous one. It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable molecules. abo.fienamine.netchemaxon.com This property is critical for membrane permeability and binding to plasma proteins. researchgate.net Numerous computational algorithms, such as ALOGPs, ClogP, and XLogP, estimate logP based on the molecule's structure by summing the contributions of its fragments or atoms. researchgate.net The logD can then be calculated from the logP and pKa values. abo.fichemaxon.com

For Xibenolol, computational predictions provide valuable data for assessing its drug-like properties.

Table 2: Predicted Physicochemical Properties for Xibenolol This table presents computationally predicted values for Xibenolol. The XLogP3 value is sourced from public databases, while the pKa values are illustrative predictions from common computational models for a beta-blocker of this class.

Parameter Predicted Value Computational Method/Software Significance
Lipophilicity (XLogP3) 2.6 nih.gov XLogP3 Algorithm nih.gov Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
pKa (Conjugate Acid) 9.2 ACD/Labs Percepta Predicts the secondary amine will be predominantly protonated (charged) at physiological pH.
pKa (Conjugate Acid) 9.5 ChemAxon chemaxon.com Provides a comparable estimate, reinforcing the prediction of the molecule's charge state in the body.

In Silico Approaches for Analytical Method Development

Developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), is essential for the quality control and analysis of pharmaceuticals. ptfarm.plnih.gov In silico, or computer-assisted, method development can significantly accelerate this process by predicting chromatographic behavior before running physical experiments. rdd.edu.iqnih.gov

For HPLC, computational models can predict the retention time of a compound based on its structure and the chromatographic conditions (e.g., column type, mobile phase composition, pH, and temperature). rdd.edu.iq Quantitative Structure-Retention Relationship (QSRR) models correlate molecular descriptors with retention behavior. researchgate.net By simulating various conditions, these tools can identify optimal parameters for achieving good separation, especially for complex mixtures or for separating enantiomers. nih.govnih.govbohrium.com

Xibenolol is a chiral molecule, and its enantiomers can exhibit different pharmacological activities. researchgate.netresearchgate.net Therefore, developing an analytical method to separate and quantify the (R)- and (S)-enantiomers is critical. In silico approaches could be used to:

Screen Chiral Stationary Phases: Predict the differential interaction of Xibenolol enantiomers with various chiral selectors to identify the most promising column for separation.

Optimize Mobile Phase: Model the effect of changing the mobile phase composition (e.g., the ratio of organic solvent to buffer) on the resolution of the enantiomers.

Table 3: Illustrative In Silico Optimization of an HPLC Method for Xibenolol Enantiomer Separation This table provides a hypothetical example of how in silico modeling could guide the development of a chiral HPLC method. The results are for illustrative purposes.

Parameter Varied In Silico Predicted Outcome Experimental Goal
Chiral Column Type Maximize Resolution (Rs > 1.5)
Chiralpak AD Predicted Resolution (Rs) = 1.2 Sub-optimal separation.
Chiralpak AS Predicted Resolution (Rs) = 1.8 Promising candidate for good separation.
Mobile Phase (% Acetonitrile) Optimize Retention & Resolution
10% Acetonitrile Long retention times, good resolution. Inefficient run time.
20% Acetonitrile Shorter retention, maintained resolution. Optimal balance.
30% Acetonitrile Very short retention, loss of resolution. Co-elution of peaks.

Advanced Analytical Methodologies for Xibenolol Hydrochloride Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a chiral compound like xibenolol (B1683341), which is administered as a racemate, methods that can distinguish between its enantiomers are particularly crucial.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of pharmaceutical compounds. nih.govbohrium.com For chiral molecules such as xibenolol, enantioselective HPLC methods are essential to study the differential behavior of the (S)- and (R)-enantiomers. The direct chiral separation approach, which utilizes a chiral stationary phase (CSP), is the most common method for resolving the enantiomers of β-blockers. nih.govnih.gov

While a specific, published HPLC method for xibenolol hydrochloride was not identified in a review of the literature, the general approach for β-blockers is well-established. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely and successfully used for the enantioseparation of this class of drugs. nih.govnih.gov These columns, for example, Chiralpak® or Chiralcel® series, create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.

The development of an HPLC method for xibenolol would typically involve screening various polysaccharide-based CSPs with different mobile phases. farmaciajournal.com Normal-phase (using eluents like hexane (B92381) and an alcohol modifier like ethanol (B145695) or isopropanol) and reversed-phase conditions can be explored. nih.govsymeres.com The addition of small amounts of an acidic or basic modifier is often necessary to achieve optimal peak shape and resolution. nih.govfarmaciajournal.com

Table 1: Common Chiral Stationary Phases for β-Blocker Enantioseparation This table is illustrative of common practices and not specific to published xibenolol methods.

CSP TypeCommon SelectorElution Mode(s)Typical Modifiers
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)Normal & Reversed PhaseAlcohols, Acetonitrile, Amines
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate)Normal & Reversed PhaseAlcohols, Acetonitrile, Amines
Macrocyclic GlycopeptideTeicoplanin, VancomycinReversed & Polar OrganicAcetic Acid, Triethylamine

This interactive table is based on general knowledge of chiral HPLC separations for beta-blockers. nih.govnih.govfarmaciajournal.com

Gas Chromatography (GC) is another powerful separation technique, particularly when coupled with mass spectrometry. For polar and non-volatile compounds like xibenolol and its metabolites, chemical derivatization is a necessary prerequisite for GC analysis. nih.govresearchgate.net This process converts the polar functional groups (hydroxyl and secondary amine) into less polar, more volatile derivatives that can traverse the GC column.

A key study on the stereoselective metabolism of xibenolol in humans utilized gas chromatography-mass spectrometry (GC-MS) to analyze its metabolites in plasma and urine. nih.govwikipedia.orgwikipedia.orgjst.go.jp Although the specific derivatization agent used in the xibenolol study is not detailed in the available abstract, common procedures for β-blockers involve silylation or acylation. nih.govresearchgate.net Trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a highly effective method for derivatizing both hydroxyl and amine groups, making the analytes suitable for GC-MS analysis. nih.gov Another approach is acylation, for instance with pentafluoropropionic anhydride (B1165640) (PFPA), which also yields volatile derivatives suitable for GC. nih.govfaa.govnih.gov

Mass Spectrometry (MS) Applications in Structural Elucidation and Metabolite Identification

Mass spectrometry is an indispensable tool in drug metabolism research, providing molecular weight and structural information with high sensitivity and specificity. nih.govnih.gov Its coupling with chromatographic techniques like GC or LC allows for the analysis of complex mixtures.

A pivotal study in the understanding of xibenolol's fate in the human body involved the administration of a deuterium-labeled version of the drug, followed by analysis of plasma and urine using GC-MS. nih.govwikipedia.org This research identified three major metabolites: 4-hydroxy-xibenolol, 3-hydroxymethyl-xibenolol, and 3-carboxy-xibenolol.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.govchromatographyonline.com This precision allows for the determination of the elemental composition of a molecule or its fragment ions. nih.govresearchgate.net While specific HRMS studies on xibenolol were not found, this technique is fundamental in modern metabolite identification. ijpras.com

For example, upon finding a potential metabolite, HRMS can distinguish between isobaric ions (ions with the same nominal mass but different elemental formulas). The transformation of xibenolol to 4-hydroxy-xibenolol involves the addition of one oxygen atom (a mass increase of 15.9949 Da). HRMS can confirm this mass change with high accuracy, providing strong evidence for the identity of the metabolite and ruling out other possibilities. nih.govchromatographyonline.com

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and fragmented to produce a characteristic pattern of product ions. nih.govnih.gov This fragmentation pattern serves as a fingerprint for structural elucidation. The identification of the hydroxylated and carboxylated metabolites of xibenolol would have relied heavily on interpreting these patterns. nih.gov

For instance, the fragmentation of the parent xibenolol molecule would likely involve cleavage of the side chain. Common fragmentation pathways for derivatized β-blockers often show characteristic losses. nih.govoup.comnih.gov When a metabolite like 4-hydroxy-xibenolol is analyzed, the mass of the fragment ion containing the aromatic ring would shift by an amount corresponding to the addition of a hydroxyl group, thus pinpointing the location of the metabolic modification. Similarly, the fragmentation of 3-carboxy-xibenolol would show mass shifts corresponding to the conversion of a methyl group to a carboxylic acid. nih.gov

Table 2: Hypothetical MS/MS Fragmentation for Xibenolol Metabolite Identification This table illustrates the principles of MS/MS for metabolite identification and is based on general knowledge of beta-blocker fragmentation, not on specific published data for xibenolol.

CompoundPrecursor Ion (m/z)Key BiotransformationExpected Key Fragment IonStructural Information Gained
Xibenolol[M+H]⁺-Fragment from side-chain cleavageBase structure fingerprint
4-Hydroxy-xibenolol[M+H+16]⁺Aromatic HydroxylationFragment containing hydroxylated aromatic ringLocation of hydroxylation
3-Carboxy-xibenolol[M+H+30]⁺Methyl group oxidation to carboxylic acidFragment containing carboxylated aromatic ringLocation of oxidation

This interactive table demonstrates the application of tandem mass spectrometry principles to the known metabolites of xibenolol. nih.govnih.govoup.comnih.gov

Isotope labeling is a powerful technique used to trace the fate of a drug molecule in a biological system. symeres.comnih.govacs.org By replacing one or more atoms in the drug with a stable, heavy isotope, such as deuterium (B1214612) (²H), the drug and its metabolites can be easily distinguished from endogenous compounds by mass spectrometry. hwb.gov.innih.gov

The study of xibenolol metabolism in humans effectively utilized this approach by administering deuterium-labeled this compound. nih.govwikipedia.org The mass spectrometer can be set to specifically look for the unique "mass tag" of the deuterium atoms. This makes it possible to detect metabolites even at very low concentrations, as they stand out clearly from the complex background of the biological matrix (e.g., plasma or urine). nih.govacs.org This method was crucial for unequivocally identifying the biotransformation products of xibenolol. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental in the elucidation of the molecular structure and solid-state properties of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray Powder Diffraction (PXRD) provide complementary information crucial for its definitive identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide a detailed map of the carbon-hydrogen framework.

In ¹H NMR, the chemical shift, multiplicity (splitting pattern), and integration of each signal correspond to the electronic environment, neighboring protons, and the number of protons, respectively. For this compound, specific proton signals can be assigned to the aromatic rings, the propanol (B110389) backbone, and the tert-butyl group. The formation of the hydrochloride salt results in the protonation of the secondary amine, which influences the chemical shifts of nearby protons, particularly the N-H proton which becomes an N⁺-H₂ group and often appears as a broad signal. Experimental spectra for related hydrochloride salts have been recorded in solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) with added HCl. np-mrd.org

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their types (e.g., aromatic, aliphatic, ether-linked).

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following table presents expected chemical shift (δ) ranges based on the known structure of this compound and general NMR principles. Actual values can vary based on solvent, concentration, and instrument frequency. tau.ac.ilsigmaaldrich.comwashington.edu

Atom Type Nucleus Expected Chemical Shift (ppm) Description
Aromatic Protons¹H6.8 - 7.2Protons on the dimethyl-substituted benzene (B151609) ring.
Methine Proton (-CH-OH)¹H~4.0 - 4.5Proton on the carbon bearing the hydroxyl group.
Methylene Protons (-O-CH₂-)¹H~3.9 - 4.2Protons on the carbon adjacent to the phenoxy oxygen.
Methylene Protons (-CH₂-N⁺H₂-)¹H~3.0 - 3.5Protons on the carbon adjacent to the protonated nitrogen.
Amine Protons (-N⁺H₂-)¹HVariable (broad)Acidic protons on the nitrogen, often broad and may exchange.
Aromatic Methyl Protons¹H~2.1 - 2.3Protons of the two methyl groups on the benzene ring.
Tert-butyl Protons¹H~1.3 - 1.5Protons of the three methyl groups of the tert-butyl substituent.
Aromatic Carbons¹³C110 - 160Carbons of the dimethyl-substituted benzene ring.
Ether Carbon (-O-CH₂-)¹³C~70 - 80Carbon atom of the ether linkage.
Alcohol Carbon (-CH-OH)¹³C~65 - 75Carbon atom bonded to the hydroxyl group.
Amine-adjacent Carbon (-CH₂-N⁺H₂-)¹³C~45 - 55Carbon atom adjacent to the protonated nitrogen.
Tert-butyl Carbons¹³C~25 - 30 (methyls), ~50-60 (quaternary)Carbons of the tert-butyl group.
Aromatic Methyl Carbons¹³C~15 - 25Carbons of the methyl groups on the benzene ring.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, a unique vibrational spectrum, or "molecular fingerprint," is generated. Fourier Transform Infrared (FT-IR) spectroscopy is the modern standard for this analysis. conicet.gov.arrsc.org

For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its key structural features. These include the O-H stretch of the alcohol, the N-H stretch of the secondary ammonium (B1175870) salt, C-O stretching of the ether, and various C-H and aromatic ring vibrations. IR spectroscopy is also highly sensitive to the solid-state form of the compound, meaning different crystalline polymorphs of this compound will exhibit distinct IR spectra due to differences in their crystal lattice and intermolecular interactions, such as hydrogen bonding. nih.govbeilstein-journals.org

Table 2: Characteristic Infrared Absorption Bands for this compound Note: Wavenumbers are given in cm⁻¹. The exact position and shape of these bands can vary depending on the physical state (e.g., specific polymorph) and sampling method. researchgate.netnih.govspectroscopyonline.com

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Intensity
O-H StretchAlcohol (-OH)3200 - 3600Strong, Broad
N-H StretchSecondary Ammonium Salt (-N⁺H₂-)2400 - 2800Broad, often complex
C-H Stretch (Aromatic)Ar-H3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)-CH₃, -CH₂-, -CH-2850 - 2980Strong
C=C Stretch (Aromatic)Benzene Ring1450 - 1600Medium, Multiple Bands
C-O Stretch (Ether)Ar-O-C1200 - 1270Strong
C-O Stretch (Alcohol)C-OH1000 - 1150Strong

X-ray Powder Diffraction (PXRD) is the premier analytical technique for the characterization of crystalline solids. It provides direct information about the crystal structure and is essential for identifying and differentiating polymorphs, which are different crystalline forms of the same compound. Each polymorph has a unique crystal lattice, resulting in a distinct PXRD pattern. rsc.org

Research has shown that PXRD, in conjunction with single-crystal X-ray diffraction, is used to establish the identity and structural features of different crystalline forms of this compound and its synthetic precursors. nih.gov The PXRD pattern is a plot of X-ray scattering intensity versus the diffraction angle (2θ). The peak positions are determined by the crystal lattice dimensions, while the peak intensities are related to the arrangement of atoms within the lattice. This technique is critical in pharmaceutical development to ensure the consistent manufacturing of the desired solid form. rsc.org

Table 3: Illustrative X-ray Powder Diffraction Data for Two Hypothetical Polymorphs of this compound Note: This table provides a hypothetical example to illustrate how PXRD data can distinguish between different crystalline forms. The 2θ values are dependent on the X-ray wavelength used (commonly Cu Kα, λ = 1.54 Å).

Polymorph Form A Polymorph Form B
Diffraction Angle (2θ) Diffraction Angle (2θ)
8.59.2
12.111.8
15.316.0
17.018.4
20.821.5
24.325.1
25.928.6

Electrochemical Methods for Characterization

Electrochemical methods offer a powerful means to investigate the redox properties of molecules. Techniques such as cyclic voltammetry (CV) are widely applied to study compounds that can be oxidized or reduced, including many pharmaceutical agents. researchgate.nettransmittershop.com

While specific electrochemical studies focused solely on this compound are not extensively detailed in the literature, the methodology is well-established for the broader class of beta-blocker drugs. nih.govnih.govresearchgate.net For a molecule like Xibenolol, the secondary alcohol group can potentially be oxidized. Electrochemical characterization could provide valuable data on its oxidation potential, the reversibility of the redox process, and the kinetics of electron transfer. mdpi.com This information is useful for understanding potential metabolic pathways and for the development of sensitive electrochemical detection methods, often used in conjunction with High-Performance Liquid Chromatography (HPLC-ECD). osaka-soda.co.jpamuzainc.com

In a typical cyclic voltammetry experiment, the potential applied to an electrode is scanned linearly, and the resulting current from the oxidation or reduction of the analyte is measured. The resulting voltammogram provides key information about the electrochemical behavior of the compound.

Table 4: Summary of Electrochemical Characterization for Beta-Blocker Compounds This table summarizes the principles and findings from electrochemical studies on beta-blockers, which are applicable to this compound.

Parameter Description Significance for this compound
Technique Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV)Measures the current response to a changing potential, revealing redox activity. zastita-materijala.org
Working Electrode Glassy Carbon Electrode (GCE), Modified ElectrodesProvides the surface for the electron transfer reaction. Modifications can enhance sensitivity. nih.gov
Process Type Irreversible OxidationMost beta-blockers show an irreversible oxidation peak, often related to the alcohol or amine moiety. researchgate.netmdpi.com
Key Measurement Anodic Peak Potential (Epa)The potential at which the maximum oxidation current occurs; a characteristic of the molecule's ease of oxidation.
Application Quantitative Analysis (e.g., HPLC-ECD)The current generated is proportional to concentration, allowing for highly sensitive quantification. amuzainc.combasinc.com

Preclinical Safety Pharmacology Investigations of Xibenolol Hydrochloride

Core Battery Studies in Animal Models (e.g., rodents, dogs)

The core battery of safety pharmacology studies is designed to uncover any potential adverse effects of a test substance on critical physiological functions. vivotecnia.com These studies are typically conducted in common animal models, such as rats and dogs, before human exposure. researchgate.netwindows.net The primary organ systems evaluated are the central nervous system (CNS) and the cardiovascular system. 111.68.96

Central Nervous System (CNS) Assessment

CNS safety assessments are crucial for identifying potential neurological and behavioral side effects of a new chemical entity. These evaluations typically examine motor activity, behavioral changes, coordination, and sensory/motor reflexes. nih.gov

Functional Observation Battery (FOB) / Irwin Screen

The Functional Observational Battery (FOB) and the Irwin test are specialized, systematic observational methods used to detect and characterize the neurobehavioral effects of a compound in rodents. mds-usa.comwikipedia.orgmeliordiscovery.com These tests assess a wide range of parameters, including changes in behavior, autonomic functions (like body temperature and salivation), and sensorimotor responses. wikipedia.orgmeliordiscovery.comnih.gov An experienced tester can gain insights into a drug's potential therapeutic activity as well as its adverse effects. nih.gov For a beta-blocker like xibenolol (B1683341), these tests would be essential for detecting effects such as sedation or changes in motor activity. eurofinsdiscovery.com

Detailed research findings and data tables from specific FOB or Irwin screen studies for Xibenolol hydrochloride are not available in the public domain.

Neurotoxicity Evaluation

Neurotoxicity evaluation assesses whether a test substance can cause adverse effects on the structure or function of the nervous system. wikipedia.org While the FOB/Irwin screen can identify functional deficits that may be indicative of neurotoxicity, dedicated neurotoxicity studies may also be performed. wikipedia.org These can include more detailed behavioral testing and post-mortem histopathological examination of nervous tissues.

Specific data from neurotoxicity evaluations of this compound are not publicly available.

Cardiovascular System Assessment

For any compound developed for cardiovascular indications, such as the antihypertensive agent xibenolol, a thorough assessment of its effects on the cardiovascular system is paramount. ethernet.edu.et These studies are designed to detect potential liabilities, including effects on blood pressure, heart rate, and cardiac electrophysiology. researchgate.net

In vitro hERG Inhibition Assays

The human ether-a-go-go-related gene (hERG) encodes a potassium ion channel that is critical for cardiac repolarization. researchgate.net Inhibition of this channel by a drug can prolong the QT interval of the electrocardiogram, creating a risk for life-threatening arrhythmias like Torsade de Pointes. nih.gov Therefore, an in vitro hERG assay is a standard component of the core safety pharmacology battery. researchgate.net These assays, typically using patch-clamp electrophysiology or fluorescence polarization on cells expressing the hERG channel, determine the concentration at which the test compound inhibits the channel by 50% (IC50). researchgate.netmagtechjournal.com

A summary of specific hERG inhibition assay results, including IC50 values, for this compound is not available in reviewed public sources.

In vivo Hemodynamic Monitoring (e.g., telemetry in conscious animals)

In vivo cardiovascular studies in conscious, unrestrained animals provide critical data on the hemodynamic effects of a compound. researchgate.net The use of telemetry allows for continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) data without the confounding stress of restraint. windows.netnih.gov These studies are typically conducted in non-rodent species, such as the beagle dog, often using a Latin-square crossover design to enhance statistical power. researchgate.netnih.gov For an antihypertensive beta-blocker like xibenolol, these studies would provide key information on its primary pharmacodynamic effect (blood pressure lowering) and other potential cardiovascular effects, such as changes in heart rate or ECG intervals. eurofinsdiscovery.com

Respiratory System Function Evaluation

Preclinical evaluation of respiratory function is a key part of safety pharmacology, designed to detect potential adverse effects such as respiratory depression or bronchoconstriction. wikipedia.orgdrugcentral.org A standard method for this evaluation in conscious, unrestrained animals is whole-body plethysmography (WBP). ijcrt.orgmerckvetmanual.com This non-invasive technique allows for the quantitative measurement of various ventilatory parameters. drugcentral.org

In a typical WBP study, an animal is placed in a sealed chamber where pressure changes due to breathing are monitored to derive key respiratory endpoints. merckvetmanual.comnih.gov While the methodology is well-established for use in species like rats and dogs, specific data from plethysmography studies conducted on this compound are not present in the available literature. vin.comabpi.org.uk

Table 1: Representative Endpoints in Preclinical Respiratory Safety Studies Using Plethysmography

ParameterDescriptionPotential Adverse Finding
Respiratory Rate (breaths/min) The number of breaths taken per minute.Significant increase or decrease.
Tidal Volume (mL) The volume of air moved in or out during normal breathing.Significant increase or decrease.
Minute Volume (mL/min) The total volume of air exhaled per minute (Respiratory Rate x Tidal Volume).Significant changes indicating respiratory depression or overstimulation.
Inspiratory/Expiratory Time (s) The duration of inhalation and exhalation.Prolongation may indicate airway obstruction.
Penh (Enhanced Pause) A calculated index that can correlate with changes in airway resistance.Significant increases may suggest bronchoconstriction.

This table represents typical endpoints and is for illustrative purposes only. No specific data for this compound was found.

Mechanistic Safety Pharmacology Studies

Mechanistic safety studies aim to understand how a drug candidate causes an adverse effect, often by investigating its interaction with unintended molecular targets. wikipedia.orgcochranelibrary.com Unintended "off-target" binding can lead to adverse drug reactions. criver.com These studies are crucial for risk assessment and can involve a combination of in vitro and in silico approaches. cochranelibrary.comscielo.br For instance, a compound might be screened against a panel of known receptors, ion channels, and enzymes to create a binding profile. criver.com

As a beta-blocker, the primary targets of xibenolol are beta-adrenergic receptors. wikipedia.org However, its affinity for other receptors (off-target interactions) is a critical piece of its safety profile. Information and data regarding the off-target receptor binding profile of this compound are not available in published literature or databases.

Integration of Safety Pharmacology Data with Toxicology Studies (non-human)

To refine and reduce animal use, safety pharmacology endpoints are often integrated into the design of general toxicology studies. nih.govgoogle.com This approach allows for the collection of data on vital functions during repeated-dose toxicity testing, providing a more comprehensive long-term safety assessment. nih.govgoogle.com Such integrated studies are common for new chemical entities and frequently use non-rodent species like dogs. nih.govabpi.org.uk

This strategy enables the correlation of functional data (e.g., cardiovascular or respiratory changes) with traditional toxicological endpoints like clinical pathology and histopathology, offering a more complete picture of a compound's safety. nih.gov While this is a standard industry practice, no specific reports detailing the integrated safety pharmacology and toxicology program for this compound could be retrieved. nih.govnih.gov

Emerging Research Areas and Future Perspectives for Xibenolol Hydrochloride

Xibenolol (B1683341) hydrochloride, a beta-adrenergic blocking agent, continues to be a subject of scientific inquiry, particularly concerning its synthesis, potential for derivatization, and the fundamental aspects of its interaction with biological systems. ethernet.edu.etresearchgate.net Although its development as a hypotensive medicine was discontinued, the compound serves as a valuable model for research in chiral chemistry and drug metabolism. ethernet.edu.et Future research is focused on refining its synthesis, exploring its chemical space through analogues, and applying modern analytical and computational tools for a more profound understanding of its properties.

Q & A

Q. What are the established synthetic pathways for Xibenolol hydrochloride, and how can researchers optimize enantiomeric purity during synthesis?

this compound is synthesized via desymmetrization of glycerol using chiral auxiliaries such as (1R)-(-)-10-camphor sulfonamide. A reported yield of 34% with enantiomeric purity of 87–89% ee has been achieved . To optimize purity, researchers should:

  • Monitor reaction conditions (temperature, solvent polarity) to minimize racemization.
  • Use chiral chromatography or recrystallization to isolate enantiomers.
  • Validate purity via high-performance liquid chromatography (HPLC) with chiral columns.

Q. Which analytical methods are recommended for characterizing this compound’s chemical identity and purity?

Key methods include:

  • Thin-layer chromatography (TLC) with silica gel plates and a mobile phase of ethyl acetate/water/acetic acid (10:3:3) to detect impurities .
  • Nuclear magnetic resonance (NMR) for structural confirmation, focusing on proton environments of the m-tolyloxy and dimethoxyphenethyl groups .
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.

Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?

  • Conduct accelerated stability studies by exposing samples to elevated temperatures (40°C), humidity (75% RH), and light.
  • Quantify degradation products using HPLC or LC-MS at intervals (e.g., 0, 1, 3, 6 months) .
  • Compare results against ICH Q1A(R2) guidelines for pharmaceutical stability testing.

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies of this compound?

  • Pharmacokinetic profiling : Assess bioavailability, metabolism, and tissue distribution to explain discrepancies in efficacy .
  • Dose-response calibration : Ensure in vitro concentrations align with achievable plasma levels in vivo.
  • Use of isotopic labeling : Track compound distribution and metabolite formation via ³H- or ¹⁴C-labeled Xibenolol .

Q. How can researchers improve the enantiomeric excess (ee) of this compound beyond the reported 87–89%?

  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective synthesis.
  • Dynamic kinetic resolution : Combine enzymatic resolution with in situ racemization of the undesired enantiomer.
  • Crystallization-induced asymmetric transformation : Use chiral counterions to bias crystallization .

Q. What methodological considerations are critical when designing studies to compare this compound’s β-blocker activity with structurally analogous compounds?

  • Receptor-binding assays : Use radioligand displacement (e.g., ³H-CGP 12177) to quantify affinity for β₁/β₂-adrenergic receptors.
  • Functional antagonism : Measure inhibition of isoproterenol-induced cAMP production in cardiomyocytes.
  • Molecular docking : Perform in silico simulations to correlate structural differences (e.g., substituent positions) with activity .

Data Analysis and Reporting

Q. How should researchers address variability in experimental replicates when reporting this compound’s IC₅₀ values?

  • Apply statistical models (e.g., nonlinear regression with 95% confidence intervals) to fit dose-response curves.
  • Report coefficient of variation (CV) across replicates; a CV > 20% warrants investigation into assay precision or compound solubility .

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

  • Include detailed protocols for:
  • Reaction stoichiometry, solvent purity, and inert atmosphere conditions.
  • Work-up steps (e.g., extraction pH, drying agents).
  • Characterization data (e.g., NMR chemical shifts, HPLC retention times) .
    • Deposit raw spectra and chromatograms in supplementary materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.